
3-Bromo-1-(trifluoromethyl)piperidine
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Overview
Description
3-Bromo-1-(trifluoromethyl)piperidine is a halogenated piperidine derivative characterized by a bromine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 1-position of the piperidine ring. This compound’s unique substitution pattern confers distinct electronic, steric, and physicochemical properties, making it valuable in medicinal chemistry, agrochemical research, and materials science. The bromine atom enhances reactivity in cross-coupling reactions, while the trifluoromethyl group improves metabolic stability and lipophilicity, critical for biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(trifluoromethyl)piperidine typically involves the introduction of the bromine and trifluoromethyl groups onto the piperidine ring. One common method is the bromination of 1-(trifluoromethyl)piperidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation with strong oxidizing agents can introduce additional functional groups.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, potassium cyanide, organometallic reagents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Boronic acids, palladium catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, cyano, or organometallic derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 3-Bromo-1-(trifluoromethyl)piperidine is used as a building block in organic synthesis. Its unique substituents make it valuable for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: The compound is used in the development of agrochemicals, where its unique properties can improve the efficacy and selectivity of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(trifluoromethyl)piperidine depends on its specific application. In drug design, the compound may interact with biological targets such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity by altering its electronic and steric properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen and Substituent Position Variants
a. 3-Bromo-5-(3,3-difluoropiperidin-1-yl)pyridine
- Structural Differences : Fluorine atoms at the 3,3-positions of the piperidine ring instead of a trifluoromethyl group.
- Impact : Reduced electron-withdrawing effects compared to -CF₃, leading to lower metabolic stability. Applications focus on kinase inhibition rather than anticancer activity .
b. 1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine
- Structural Differences : Pyrrolidine ring (5-membered) vs. piperidine (6-membered).
- Impact : Smaller ring size increases ring strain, altering conformational flexibility and receptor binding. Pyrrolidine derivatives often exhibit enhanced CNS activity compared to piperidines .
c. 5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- Structural Differences : Pyrazolo-pyridine core replaces the piperidine ring.
Trifluoromethyl Group vs. Other Electron-Withdrawing Substituents
a. Trifluoromethylpyridines
- Example : 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline.
- Comparison : The -CF₃ group in pyridines improves agrochemical efficacy (e.g., insecticidal activity) due to electronegativity and stability. In contrast, 3-Bromo-1-(trifluoromethyl)piperidine’s aliphatic -CF₃ enhances lipid membrane permeability, favoring drug design .
b. 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides
- Comparison : Oxadiazole moieties confer hydrogen-bonding capacity, enhancing anticancer activity via DNA intercalation. The bromine and -CF₃ in this compound instead favor halogen bonding and hydrophobic interactions .
Piperidine vs. Other Heterocycles
a. 1-(3-Bromo-2-(trifluoromethyl)phenyl)azetidine
- Structural Differences : Azetidine (4-membered ring) vs. piperidine.
- Impact : Azetidine’s smaller ring increases electrophilicity but reduces stability. Piperidine derivatives like this compound exhibit better pharmacokinetic profiles .
b. 1-(3-Bromo-4-chlorophenyl)methylpiperidine
- Comparison : Chlorine substitution at the 4-position reduces steric bulk compared to -CF₃. This diminishes enzyme inhibition potency but improves solubility .
Table 1: Key Comparative Data
Compound Name | Structural Features | Biological Activity | Key Advantages |
---|---|---|---|
This compound | -CF₃ at 1-position; Br at 3-position | Anticancer (MMP inhibition) | High metabolic stability, lipophilicity |
3-Bromo-5-(3,3-difluoropiperidin-1-yl)pyridine | 3,3-diF piperidine; pyridine core | Kinase inhibition | Tunable electronic properties |
1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine | Pyrrolidine ring; aryl-Br and -CF₃ | Neuroactive applications | Enhanced CNS penetration |
Trifluoromethylpyridines | Pyridine with -CF₃ | Agrochemical (insecticidal) | Environmental stability |
Mechanistic Insights
- Reactivity : The bromine atom in this compound facilitates Suzuki-Miyaura cross-coupling, enabling diversification into drug candidates .
- Biological Interactions : The -CF₃ group induces hydrophobic interactions with protein pockets (e.g., matrix metalloproteinases), while bromine participates in halogen bonding with catalytic residues .
Properties
Molecular Formula |
C6H9BrF3N |
---|---|
Molecular Weight |
232.04 g/mol |
IUPAC Name |
3-bromo-1-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C6H9BrF3N/c7-5-2-1-3-11(4-5)6(8,9)10/h5H,1-4H2 |
InChI Key |
DCWTUCXSIUESOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(F)(F)F)Br |
Origin of Product |
United States |
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